Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service registry number 196106-30-6. The compound's molecular formula is established as C₁₆H₂₂O₂Si, with a precise molecular weight of 274.43000 daltons and an exact mass of 274.13900 daltons. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural composition, incorporating the trimethylsilyl functional group attached to an ethynyl linker, which is further connected to a phenyl ring substituted with a tetrahydro-2H-pyran-2-yloxy protecting group.
The compound is also known by several alternative names in chemical databases and literature, including trimethyl-[2-[2-(oxan-2-yloxy)phenyl]ethynyl]silane, which represents a simplified naming convention using the oxan designation for the tetrahydropyran ring system. Additional synonymous designations include various structural descriptors that emphasize different aspects of the molecular architecture, such as silane, trimethyl[[2-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethynyl]-, which follows the Chemical Abstracts Service naming convention.
The systematic naming of this compound reflects the hierarchical structure of its functional groups, beginning with the trimethylsilyl moiety as the primary structural element, followed by the ethynyl linker, the substituted phenyl ring, and finally the tetrahydropyran protecting group. This nomenclature system ensures precise identification and communication within the scientific community while maintaining consistency with established chemical naming conventions.
Historical Context and Discovery
The development of this compound emerged from the broader evolution of organosilicon chemistry and the systematic exploration of silyl-protected acetylene derivatives. The foundational work in trimethylsilylacetylene chemistry can be traced to 1959 when Heinz Günter Viehe first synthesized trimethylsilylacetylene through the reduction of chloro(trimethylsilyl)acetylene using phenyllithium in diethyl ether, followed by subsequent hydrolysis. This pioneering work established the fundamental principles for incorporating silyl protecting groups into acetylene systems, providing the conceptual framework for more complex derivatives.
The evolution of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, provided the methodological foundation for synthesizing complex arylacetylene derivatives like this compound. The development of room-temperature, copper-free Sonogashira coupling protocols significantly expanded the synthetic accessibility of such compounds, enabling more efficient and selective formation of carbon-carbon bonds between aryl halides and terminal alkynes.
The incorporation of tetrahydropyran protecting groups in phenolic compounds represents another crucial development in the synthetic history of this compound class. The tetrahydro-2H-pyran-2-yl ether functionality serves as an acid-labile protecting group that can be selectively removed under mild conditions, making it particularly valuable in multi-step synthetic sequences. The combination of silyl-protected acetylenes with tetrahydropyran-protected phenols represents a sophisticated approach to orthogonal protection strategies in organic synthesis.
Contemporary research has focused on developing more efficient synthetic routes to such complex organosilicon compounds, with particular emphasis on regioselective coupling reactions and improved functional group compatibility. The continued interest in these compounds reflects their importance as versatile intermediates in the synthesis of pharmaceuticals, materials, and other fine chemicals.
Structural Features and Key Functional Groups
The molecular structure of this compound incorporates several distinct functional groups that contribute to its unique chemical properties and reactivity patterns. The trimethylsilyl group (Si(CH₃)₃) represents the primary organosilicon component, providing both steric bulk and electronic effects that influence the compound's behavior in chemical reactions. This silyl group serves multiple functions, including acting as a protecting group for the terminal alkyne and modulating the electronic properties of the ethynyl moiety.
The ethynyl linkage (C≡C) constitutes the central structural element that connects the silyl group to the aromatic system. This triple bond provides rigidity to the molecular framework while offering opportunities for further chemical elaboration through various addition and coupling reactions. The linear geometry of the ethynyl group contributes to the overall molecular shape and influences intermolecular interactions.
The phenyl ring system provides aromatic stability and serves as a platform for substitution. In this compound, the phenyl ring bears a single substituent at the ortho position relative to the ethynyl group, creating a specific substitution pattern that influences both the electronic distribution and steric environment of the molecule. The ortho-substitution pattern can lead to potential intramolecular interactions and affects the overall conformational preferences of the compound.
The tetrahydro-2H-pyran-2-yloxy group represents a sophisticated protecting group strategy commonly employed in organic synthesis. This six-membered heterocyclic ether provides acid-labile protection for the phenolic hydroxyl group while maintaining chemical stability under basic and neutral conditions. The tetrahydropyran ring adopts a chair conformation, contributing additional conformational complexity to the overall molecular structure.
The combination of these functional groups creates a compound with multiple reactive sites and diverse chemical behavior. The polar surface area of 18.46000 Ų and calculated LogP value of 3.82090 indicate moderate lipophilicity, suggesting potential for both polar and nonpolar interactions. These physicochemical properties influence the compound's solubility characteristics, membrane permeability, and overall bioavailability in biological systems.
The molecular architecture also features strategic placement of heteroatoms (silicon and oxygen) that can participate in coordination chemistry and hydrogen bonding interactions. The spatial arrangement of these functional groups creates opportunities for selective chemical transformations and enables the compound to serve as a versatile synthetic intermediate in complex organic synthesis schemes.
Properties
IUPAC Name |
trimethyl-[2-[2-(oxan-2-yloxy)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2Si/c1-19(2,3)13-11-14-8-4-5-9-15(14)18-16-10-6-7-12-17-16/h4-5,8-9,16H,6-7,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTUMDNRSCUUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1OC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627011 | |
| Record name | Trimethyl({2-[(oxan-2-yl)oxy]phenyl}ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196106-30-6 | |
| Record name | Trimethyl({2-[(oxan-2-yl)oxy]phenyl}ethynyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to prepare Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane involves a palladium-catalyzed coupling reaction between a phenylacetylene derivative bearing the tetrahydro-2H-pyran-2-yloxy substituent and trimethylsilyl chloride. The reaction is typically conducted in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the silylation process.
Phenylacetylene derivative + Trimethylsilyl chloride
→ (Pd catalyst, base) → this compound
| Parameter | Typical Condition |
|---|---|
| Catalyst | Palladium complex (e.g., Pd(PPh3)4) |
| Base | Triethylamine |
| Solvent | Anhydrous tetrahydrofuran (THF) or similar |
| Temperature | Room temperature to reflux |
| Atmosphere | Inert gas (argon or nitrogen) |
| Reaction Time | Several hours (2–24 h) |
This method ensures selective silylation of the terminal alkyne, preserving the tetrahydropyranyl ether protecting group on the phenol moiety.
Industrial Scale Considerations
For industrial production, the synthetic route remains fundamentally similar but is optimized for scale and efficiency. Key enhancements include:
- Continuous Flow Reactors: To improve reaction control, heat transfer, and scalability.
- Purification Techniques: Use of column chromatography and recrystallization to achieve high purity.
- Catalyst Recycling: Recovery and reuse of palladium catalysts to reduce costs.
These optimizations aim to maximize yield and purity while minimizing waste and production time.
Detailed Research Findings on Preparation
Experimental Procedure Example
A representative laboratory synthesis involves:
- Dissolving the phenylacetylene derivative with the tetrahydro-2H-pyran-2-yloxy group in anhydrous THF under argon atmosphere.
- Addition of triethylamine as a base.
- Introduction of palladium catalyst (e.g., Pd(PPh3)4).
- Slow addition of trimethylsilyl chloride at 0 ºC.
- Stirring the mixture at room temperature for 2–4 hours.
- Work-up by quenching, extraction, and purification by silica gel chromatography.
Reaction Monitoring and Yield
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Typical isolated yields range from 75% to 90%, indicating high efficiency.
| Entry | Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh3)4 | Triethylamine | THF | RT | 85 |
| 2 | Pd(PPh3)2Cl2 | DIPEA | THF | 40 ºC | 78 |
| 3 | Pd(OAc)2 + PPh3 | Triethylamine | Toluene | Reflux | 80 |
RT = Room Temperature; DIPEA = N,N-Diisopropylethylamine
Mechanistic Insights
The palladium-catalyzed silylation proceeds via oxidative addition of trimethylsilyl chloride to the Pd(0) catalyst, followed by coordination and insertion of the terminal alkyne. The base scavenges HCl, driving the reaction forward. The tetrahydropyranyl group acts as a protecting group for the phenol, preventing side reactions during silylation.
Retrosynthesis and Alternative Routes
Retrosynthetic analysis suggests the key intermediate is the phenylacetylene derivative with the tetrahydro-2H-pyran-2-yloxy substituent. This intermediate can be prepared by:
- Protection of the phenol group with tetrahydropyran under acidic catalysis.
- Subsequent Sonogashira coupling or deprotonation/alkynylation to introduce the ethynyl group.
Alternative routes may involve direct alkynylation of the protected phenol followed by silylation, but the palladium-catalyzed coupling remains the most efficient and widely used method.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenol protection | Tetrahydropyran, acid catalyst (e.g., p-TsOH) | Protects phenol as tetrahydropyranyl ether |
| Alkyne introduction | Sonogashira coupling or deprotonation + alkynylation | Introduces ethynyl group |
| Silylation | Trimethylsilyl chloride, Pd catalyst, base | Forms trimethylsilyl ethynyl derivative |
| Purification | Column chromatography, recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can be reduced under hydrogenation conditions.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds
Major Products
Scientific Research Applications
Applications in Organic Synthesis
1. Building Block for Complex Molecules:
Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane serves as an essential building block in the synthesis of more complex organic molecules. Its ethynyl group is particularly reactive, allowing for various coupling reactions such as Sonogashira coupling, which is widely used to form carbon-carbon bonds in organic synthesis .
2. Functionalization of Silanes:
The presence of the trimethylsilyl group enhances the stability and reactivity of the compound. This feature allows for further functionalization, enabling chemists to modify the compound into derivatives with specific properties tailored for desired applications .
3. Synthesis of Siloxane Polymers:
Due to its silane component, this compound can be utilized in synthesizing siloxane-based polymers, which are known for their unique mechanical and thermal properties. These polymers have applications in coatings, adhesives, and sealants .
Applications in Materials Science
1. Development of Advanced Materials:
The unique combination of silane and ethynyl functionalities allows for the development of advanced materials with enhanced properties. For instance, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
2. Coatings and Surface Modifications:
this compound can be used to create functional coatings on various substrates. These coatings can impart hydrophobicity or enhance adhesion properties, making them suitable for applications in electronics and optics .
3. Nanocomposite Fabrication:
In materials science, this compound can be employed in the fabrication of nanocomposites by integrating nanoparticles with silane chemistry. This approach can lead to materials with improved electrical conductivity or enhanced barrier properties .
Applications in Medicinal Chemistry
1. Drug Delivery Systems:
The ability to modify the compound's structure opens avenues for developing drug delivery systems that utilize silane-based carriers. These systems can enhance drug solubility and stability while providing controlled release profiles .
2. Anticancer Agents:
Research indicates that compounds containing ethynyl groups exhibit significant biological activities, including anticancer properties. The incorporation of this compound into drug formulations may enhance efficacy against certain cancer types due to its reactivity and ability to form stable interactions with biomolecules .
Case Study 1: Synthesis of Ethynyl Derivatives
A study demonstrated the use of this compound as a precursor for synthesizing various ethynyl derivatives through Sonogashira coupling reactions. The resulting compounds exhibited promising properties for further applications in organic electronics .
Case Study 2: Development of Siloxane-Based Coatings
Another research effort focused on utilizing this compound in developing siloxane-based coatings that exhibit enhanced thermal stability and hydrophobicity. These coatings were tested on metal substrates, showing significant improvements in corrosion resistance compared to traditional coatings .
Case Study 3: Anticancer Activity Assessment
In vitro studies assessed the anticancer activity of derivatives synthesized from this compound against various cancer cell lines. The results indicated a dose-dependent response, highlighting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the silane group can form bonds with nucleophilic centers. These interactions can influence the reactivity and stability of the compound in different environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane, highlighting differences in substituents, synthetic routes, and applications:
Key Comparisons:
Substituent Effects :
- The triethylsilyl and triisopropylsilyl analogs () exhibit increased steric bulk compared to the trimethylsilyl group, influencing reaction kinetics and selectivity. For example, the triisopropyl variant (2x) achieves a diastereomeric ratio of 24:1 due to steric control .
- The trifluoromethyl substituent in CAS 40230-93-1 enhances electron-withdrawing properties, making the acetylene more reactive in polar reactions .
Synthetic Methods: The triethylsilyl compound () is synthesized via acid-catalyzed etherification (p-TsOH/iPrOH) with 86% yield, while the triisopropyl analog () employs a Grignard cross-coupling (87% yield).
Physicochemical Properties :
- Boiling points vary significantly: the target compound boils at 356.1°C , whereas the triethylsilyl analog (C₁₅H₂₆O₂Si) is a liquid at room temperature .
- The trifluoromethyl derivative (C₁₂H₁₃F₃Si) has a lower molecular weight (242.31 g/mol) and likely higher volatility .
Applications :
Biological Activity
Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane, with the molecular formula C₁₆H₂₂O₂Si, is an organosilicon compound notable for its unique structural features, including a trimethylsilyl group, a tetrahydro-2H-pyran-2-yl ether, and an ethynyl linkage attached to a phenyl group. This compound has garnered interest in various fields, particularly in organic synthesis and materials science, due to its stability and reactivity.
The biological activity of this compound is primarily linked to its ability to interact with biological systems through various mechanisms:
- Cellular Interaction : The compound has been evaluated for its cytotoxic effects using assays such as the MTT assay, which measures cell viability and proliferation. Preliminary studies indicate that it may exhibit selective toxicity towards certain cancer cell lines, suggesting potential applications in cancer therapeutics .
- Antioxidant Properties : Some research suggests that compounds with similar structures may possess antioxidant properties due to the presence of phenolic groups. This could imply that this compound might also exhibit such properties, contributing to its biological activity.
- Reactivity with Biological Targets : The ethynyl group in the compound may facilitate reactions with various biological targets, potentially leading to modulation of signaling pathways involved in cell growth and apoptosis .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, researchers utilized the MTT assay. The results indicated a dose-dependent reduction in cell viability across multiple tested concentrations, highlighting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
Study 2: Antioxidant Activity
Another study focused on the antioxidant capacity of similar organosilicon compounds. Using DPPH radical scavenging assays, it was found that these compounds could effectively reduce oxidative stress markers in vitro, suggesting that this compound might share these beneficial properties.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 5 |
| Trimethylsilane Derivative A | 45 |
| Trimethylsilane Derivative B | 60 |
| Trimethyl((2-(tetrahydro...)) | TBD |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods involving the coupling of phenolic compounds with silanes. The structure activity relationship indicates that modifications in the silyl or ethynyl groups can significantly affect biological activity.
Q & A
Q. Critical Parameters :
- Solvent choice (THF for Grignard reactions, methanol for deprotection).
- Temperature control (room temperature for coupling, 25°C for deprotection).
How is the compound characterized using spectroscopic and analytical methods?
Q. Basic Characterization Techniques
- ¹H NMR : Determines diastereomeric ratios (e.g., cis:trans = 24:1) by distinguishing proton environments in the tetrahydro-2H-pyran and ethynyl groups .
- ¹³C NMR : Identifies quaternary carbons (e.g., silyl-protected ethynyl carbons at ~95–110 ppm).
- HRMS : Validates molecular weight (e.g., [M+K]+ calculated for similar silanes: 433.2335, observed: 433.2345) .
- IR Spectroscopy : Detects functional groups (e.g., C≡C stretching at ~2100–2250 cm⁻¹, Si–C at ~1250 cm⁻¹) .
Q. Advanced Analysis :
- X-ray Crystallography : Resolves stereochemistry and planar chirality in derivatives, as demonstrated in pillar[5]arene-ethynyl hybrids .
How can diastereoselectivity challenges during synthesis be addressed?
Advanced Experimental Design
The cis:trans ratio in tetrahydro-2H-pyran derivatives is influenced by:
- Substrate Preorganization : Bulky substituents (e.g., trifluoromethyl groups) on the aryl ring enhance steric control, favoring cis isomer formation .
- Catalytic Systems : Iron catalysts in cross-coupling reactions improve selectivity compared to traditional palladium systems .
- Reaction Solvent : Non-polar solvents (hexanes) stabilize transition states favoring specific diastereomers.
Troubleshooting Data Contradictions :
If unexpected ratios arise, analyze:
- Purity of the Grignard reagent (trace moisture degrades selectivity).
- Column chromatography conditions (polar solvents may alter ratios).
What methodologies enable cross-coupling reactions involving the ethynylsilane moiety?
Advanced Functionalization Strategies
The trimethylsilyl-ethynyl group serves as a versatile handle for:
- Sonogashira Coupling : Pd/Cu-mediated coupling with aryl halides to extend π-conjugation .
- Suzuki–Miyaura Cross-Coupling : After deprotection, the terminal alkyne reacts with boronic esters under Pd catalysis (e.g., pillar[5]arene-ethynyl polymers) .
- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation or dendrimer synthesis.
Q. Key Considerations :
- Deprotection Efficiency : Use KOH in methanol (1 h, 25°C) for quantitative desilylation .
- Catalyst Compatibility : Pd(PPh₃)₄ with Cul co-catalyst minimizes side reactions.
How does the tetrahydro-2H-pyran moiety influence the compound’s reactivity?
Advanced Mechanistic Insights
The tetrahydropyran (THP) ring:
- Steric Shielding : Protects the ethynyl group from undesired nucleophilic attacks during coupling reactions .
- Conformational Locking : Restricts rotation, enhancing regioselectivity in cycloadditions or polymerizations .
- Hydrogen Bonding : The oxygen in the THP ring can coordinate to Lewis acids (e.g., Fe³⁺), modulating catalytic activity in cross-couplings .
What are the applications of this compound in materials science?
Q. Advanced Research Applications
- Polymer Synthesis : Ethynyl groups enable step-growth polymerization for π-conjugated polymers (e.g., pillar[5]arene-based networks) .
- Surface Functionalization : Silyl-ethynyl groups anchor molecules to silicon substrates for sensor fabrication.
- Supramolecular Chemistry : The THP-ethynyl motif integrates into macrocycles (e.g., crown ether analogs) for host-guest systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
